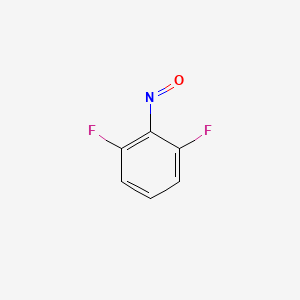

1,3-Difluoro-2-nitrosobenzene

Description

General Context of Aromatic C-Nitroso Chemistry

Aromatic C-nitroso compounds, characterized by the presence of a nitroso (-N=O) group attached to an aromatic ring, have been a subject of study since their discovery in 1894. rsc.org These compounds are intermediates in the redox scale between nitroarenes and anilines. researchgate.net A key feature of aromatic C-nitroso compounds is their existence in a dynamic equilibrium between monomeric and dimeric forms (cis- and trans-azodioxy dimers). rsc.orgresearchgate.net This equilibrium is influenced by factors such as substituents on the aromatic ring, temperature, and the solvent used. rsc.org

The high reactivity of the nitroso group, stemming from the polarization of the N=O bond, allows these compounds to participate in a variety of chemical transformations. researchgate.net Notable reactions include nitroso-ene reactions, Diels-Alder cycloadditions, and nitroso aldol (B89426) reactions. researchgate.net This reactivity makes them valuable intermediates in organic synthesis for the introduction of nitrogen and oxygen-containing functional groups. researchgate.net

Significance of Fluorine Substitution in Aromatic Systems

The incorporation of fluorine atoms into aromatic compounds significantly alters their physical, chemical, and biological properties. numberanalytics.com Fluorine is the most electronegative element, and its presence on an aromatic ring can enhance properties such as lipophilicity, metabolic stability, and bioavailability. numberanalytics.com This has led to the widespread use of fluorinated aromatics in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com

Research Focus on 1,3-Difluoro-2-nitrosobenzene within Organic Synthesis

This compound serves as a valuable building block in organic synthesis, particularly for creating complex fluorinated molecules. The presence of two fluorine atoms and a reactive nitroso group on the same aromatic ring provides a unique platform for a variety of chemical transformations. Research has focused on leveraging the reactivity of the nitroso group in cycloaddition reactions and the potential for nucleophilic substitution of the fluorine atoms. The compound's utility as a precursor for light-responsive azobenzene (B91143) derivatives and as a ligand in coordination chemistry has also been explored. The specific substitution pattern of this compound influences its reactivity and provides a handle for the synthesis of diverse and functionalized aromatic compounds.

Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-2-nitrosobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO/c7-4-2-1-3-5(8)6(4)9-10/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMUTCMGZZSVRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Difluoro 2 Nitrosobenzene

Precursor-Based Synthesis Routes

Nitration-Reduction Pathways

A common and effective strategy for synthesizing 1,3-difluoro-2-nitrosobenzene begins with 1,3-difluorobenzene (B1663923). This process involves two main steps: nitration followed by a controlled reduction.

The initial step is the nitration of 1,3-difluorobenzene to produce 1,3-difluoro-2-nitrobenzene (B107855). This electrophilic aromatic substitution reaction introduces a nitro group (-NO₂) onto the benzene (B151609) ring. The reaction is typically carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The fluorine atoms on the ring influence the position of nitration. The synthesis of 1,3-difluorobenzene itself can be achieved from less expensive starting materials like 1,2,4-trichlorobenzene (B33124) through a sequence of nitration, halogen exchange, hydrogenation, and deamination. tandfonline.comtandfonline.com

Details on the nitration of similar difluorobenzene isomers, such as p-difluorobenzene, have been studied, highlighting the potential for high yields and short reaction times under continuous flow conditions. acs.orgresearchgate.net While specific conditions for the nitration of 1,3-difluorobenzene can vary, the goal is to efficiently produce the precursor 1,3-difluoro-2-nitrobenzene (CAS 19064-24-5). nih.gov

The second step involves the partial reduction of the nitro group in 1,3-difluoro-2-nitrobenzene to a nitroso group (-NO). This transformation requires careful control to prevent over-reduction to the corresponding aniline (B41778) (1,3-difluoro-2-aminobenzene). A common method for this selective reduction is the use of zinc dust in the presence of glacial acetic acid. The reaction is typically performed under reflux conditions, and the progress is monitored to stop the reaction once the nitroso compound is formed. Yields for this type of reduction are often moderate, in the range of 50-70%, due to the possibility of side reactions.

Table 1: Key Reagents in the Nitration-Reduction Pathway

| Step | Reactant | Key Reagent(s) | Product |

|---|---|---|---|

| Nitration | 1,3-Difluorobenzene | Nitric Acid, Sulfuric Acid | 1,3-Difluoro-2-nitrobenzene |

Nitration of 1,3-Difluorobenzene to 1,3-Difluoro-2-nitrobenzene

Oxidation of Aniline Derivatives

An alternative and often high-yielding route to this compound is the oxidation of the corresponding aniline derivative, 2,6-difluoroaniline (B139000). rsc.org This method avoids the need for a separate nitration step.

The oxidation can be effectively carried out using peroxybenzoic acid in a solvent like chloroform (B151607), which has been shown to produce 2,6-difluoronitrosobenzene (an isomer of the target compound) in high yields (85%). rsc.org Another effective oxidizing agent is Oxone®, used in a biphasic system of chloroform and water, which can yield the product with greater than 90% purity. The choice of oxidizing agent is critical; for instance, using peroxyacetic acid for the oxidation of 2,6-difluoroaniline can lead to the formation of 2,2',6,6'-tetrafluoroazoxybenzene instead of the desired nitroso compound. rsc.org

Advanced Synthetic Strategies and Scalability

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound, regardless of the synthetic route chosen.

For the reduction of 1,3-difluoro-2-nitrobenzene, temperature control is crucial. Optimal temperatures for controlled reduction are typically around 60°C. For other related reactions, such as diazotization, strict low-temperature control (0–5°C) is necessary to prevent the degradation of intermediates.

In the case of oxidation of aniline derivatives, the choice of solvent and oxidizing agent significantly impacts the outcome. As mentioned, peroxybenzoic acid in chloroform is effective, while other reagents may lead to undesired side products. rsc.org The use of polar aprotic solvents like DMF and DMSO, along with weak bases such as cesium carbonate or potassium carbonate, has been shown to enhance reactivity in related nucleophilic aromatic substitution reactions involving 1,3-difluoro-2-nitrobenzene, which can provide insights into optimizing conditions for nitroso synthesis.

The table below summarizes data from related nucleophilic aromatic substitution reactions of 1,3-difluoro-2-nitrobenzene, which can inform the optimization of synthesis conditions for this compound.

Table 2: Illustrative Reaction Conditions for 1,3-Difluoro-2-nitrobenzene Derivatives

| Yield (%) | Solvent | Base | Temperature (°C) | Time (h) |

|---|---|---|---|---|

| 34 | DMF | |||

| 74 | DMF | K₂CO₃ | 80 | 18 |

| 70 | DMF | Cs₂CO₃ | 60 | 5 |

Data extrapolated from related reactions and may serve as a guide for optimizing nitroso synthesis.

Continuous flow chemistry presents a modern approach to optimize reactions like nitration, offering superior mass and heat transfer, which can lead to significantly higher yields and shorter reaction times compared to batch processes. acs.orgresearchgate.net Such techniques could potentially be applied to the synthesis of this compound to improve efficiency and scalability.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,3-Difluorobenzene |

| 1,3-Difluoro-2-nitrobenzene |

| 2,6-Difluoroaniline |

| 1,2,4-Trichlorobenzene |

| p-Difluorobenzene |

| 1,3-Difluoro-2-aminobenzene |

| 2,6-Difluoronitrosobenzene |

Industrial Production Techniques and Process Enhancement

While specific large-scale industrial manufacturing processes for this compound are not extensively detailed in publicly available literature, established laboratory syntheses for analogous compounds provide a basis for potential industrial-scale production routes. The primary methods involve the oxidation of the corresponding aniline or the partial reduction of the parent nitro compound.

Oxidation of 2,6-Difluoroaniline: A prominent method for synthesizing nitrosoarenes is the oxidation of the corresponding aniline derivative. researchgate.netchemicalbook.com For this compound, this involves the oxidation of 2,6-difluoroaniline. Oxidizing agents such as Oxone® (potassium peroxymonosulfate) in a biphasic system or peroxybenzoic acid have been shown to be effective for converting di- and tri-substituted anilines into their nitroso counterparts. chemicalbook.comresearchgate.net The precursor, 2,6-difluoroaniline, can be synthesized from 1,2,3-trichlorobenzene (B84244) through a sequence of fluorine exchange and amination. google.com A laboratory-scale synthesis of the related 2,6-difluoronitrobenzene involves the oxidation of 2,6-difluoroaniline with sodium perborate (B1237305) tetrahydrate in glacial acetic acid at 80-90°C, yielding the product after purification. chemicalbook.com

Partial Reduction of 1,3-Difluoro-2-nitrobenzene: Another viable pathway is the controlled, partial reduction of 1,3-Difluoro-2-nitrobenzene. This precursor is a readily available intermediate used in the synthesis of pharmaceuticals and agrochemicals. fishersci.cathermofisher.commanchesterorganics.com A typical laboratory procedure involves suspending 1,3-Difluoro-2-nitrobenzene in glacial acetic acid and incrementally adding zinc dust while refluxing at 80–100°C. Careful control of stoichiometry and reaction monitoring are crucial to prevent over-reduction to the corresponding amine. This method can achieve moderate yields, typically in the range of 50-70%.

Process Enhancement with Continuous Flow Chemistry: A significant process enhancement for the synthesis of nitrosoarenes involves the shift from traditional batch processing to continuous flow chemistry. nih.govacs.org Flow chemistry offers superior control over reaction parameters, uniform irradiation in photochemical reactions, increased safety, and improved scalability. nih.gov A novel continuous flow process for producing nitrosoarenes utilizes a photochemical rearrangement and has been shown to be robust, fast, and tolerant of various functional groups, allowing for the production of gram quantities of the target compounds. acs.orgnih.govscribd.com

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Process Control | Difficult to maintain homogeneity; potential for temperature/concentration gradients. | Precise control over temperature, pressure, and residence time. nih.gov |

| Safety | Handling of potentially unstable intermediates in large quantities. nih.gov | Small reaction volumes minimize risks; better heat dissipation. nih.gov |

| Scalability | Often challenging to scale up directly. | Scalable by extending operation time or using parallel reactors. nih.govnih.gov |

| Efficiency (Photochemical) | Non-uniform irradiation leads to lower photon transfer efficiency. | Uniform irradiation of the reaction mixture enhances efficiency. nih.govnih.gov |

Development of New Methods for Fluorine-Containing Nitroso Compounds

Research into the synthesis of fluorine-containing nitroso compounds continues to evolve, driven by the need for milder, more efficient, and selective methods.

Photochemical Rearrangement: A recently developed method provides a novel route to nitrosoarenes through the photochemical rearrangement of o-nitrophenylimines in a continuous flow system. acs.orgnih.gov This process uses a high-power 365 nm LED lamp and has been found to be particularly effective when using trifluoroethanol (TFE) as the solvent. nih.govnih.gov The reaction proceeds through an internal redox mechanism, generating the nitroso moiety alongside a new amide group. nih.gov This approach is notable for its high efficiency and tolerance of a wide range of functional groups. acs.org

Azide-Nitroso Rearrangement: A patent-derived method offers an alternative pathway via the rearrangement of an azide (B81097) precursor. In this synthesis, 1,3-difluoro-2-nitrobenzene is first converted to 1-azido-3-fluoro-2-nitrobenzene (B6271124) by reacting it with sodium azide in DMSO. Subsequent heating of the azide intermediate in toluene (B28343) induces a Curtius-like rearrangement, releasing nitrogen gas to yield this compound.

Advanced Cycloaddition Reactions: The reactivity of nitrosoarenes is being exploited in novel multicomponent reactions. One such method involves a 1,3-dipolar cycloaddition of nitrosoarenes, (trifluoromethyl)diazomethane, and alkenes. nih.gov This reaction provides access to complex trifluoromethylated isoxazolidines, which are valuable building blocks in medicinal chemistry. nih.gov While this method uses the nitrosoarene as a reactant rather than a product, it highlights the development of new applications for this class of compounds.

| Method | Starting Materials | Key Reagents/Conditions | Primary Product Type | Reference |

|---|---|---|---|---|

| Partial Reduction | 1,3-Difluoro-2-nitrobenzene | Zinc dust, glacial acetic acid, 80-100°C | This compound | |

| Oxidation | 2,6-Difluoroaniline | Oxone®, peroxybenzoic acid | This compound | chemicalbook.com |

| Azide-Nitroso Rearrangement | 1,3-Difluoro-2-nitrobenzene | 1. Sodium azide (NaN₃), DMSO 2. Heat (Toluene, 100°C) | This compound | |

| Photochemical Rearrangement | o-Nitrophenylimines | 365 nm LED, trifluoroethanol (TFE), continuous flow | Substituted Nitrosoarenes | acs.orgnih.gov |

| 1,3-Dipolar Cycloaddition | Nitrosoarenes, Alkenes | (Trifluoromethyl)diazomethane | Trifluoromethylated Isoxazolidines | nih.gov |

Chemical Reactivity and Transformation Pathways of 1,3 Difluoro 2 Nitrosobenzene

Nitroso Group Transformations

The nitroso group is a versatile functional group that can readily undergo both oxidation and reduction, leading to the formation of nitro and amino derivatives, respectively. These transformations are fundamental in synthetic organic chemistry, allowing for the introduction of diverse functionalities onto the aromatic ring.

Oxidation Reactions

Oxidation of the nitroso group in 1,3-difluoro-2-nitrosobenzene provides a direct route to the corresponding nitro compound. This transformation is a key step in the synthesis of various fluorinated aromatic compounds.

The oxidation of this compound results in the formation of 1,3-difluoro-2-nitrobenzene (B107855). In this reaction, the nitrogen atom of the nitroso group is oxidized from a +1 to a +3 oxidation state. The high reactivity of nitroso compounds means that their oxidation to the more stable nitro derivatives can sometimes occur easily, which can impact the yield of the desired nitroso product during its synthesis. nih.gov

Various oxidizing agents can be employed to convert the nitroso group to a nitro group. Commonly used reagents include potassium permanganate (B83412) and hydrogen peroxide. The choice of the oxidizing agent and the reaction conditions, such as solvent and temperature, are crucial for achieving a high yield and minimizing side reactions. For instance, the oxidation of aniline (B41778) derivatives to nitroso compounds with agents like Oxone® in a biphasic system can sometimes lead to over-oxidation to the nitro derivative if the reaction conditions are not carefully controlled.

Table 1: Oxidizing Agents for the Formation of 1,3-Difluoro-2-nitrobenzene

| Oxidizing Agent | Reaction Conditions | Product |

| Potassium Permanganate | Acidic or neutral medium | 1,3-Difluoro-2-nitrobenzene |

| Hydrogen Peroxide | Varies | 1,3-Difluoro-2-nitrobenzene |

Formation of Aromatic Nitro Derivatives

Reduction Reactions

The reduction of the nitroso group is a common and efficient method for the synthesis of aromatic amines. This transformation is of significant interest in the preparation of precursors for pharmaceuticals and other specialty chemicals.

The reduction of this compound yields 1,3-difluoro-2-aminobenzene, also known as 2,6-difluoroaniline (B139000). This reaction involves the reduction of the nitrogen atom from a +1 oxidation state in the nitroso group to a -3 oxidation state in the amino group. This transformation is a key step in the synthesis of various fluorinated anilines, which are valuable intermediates in medicinal chemistry and materials science. googleapis.com

A variety of reducing agents can be used to convert the nitroso group to an amino group. These include sodium borohydride (B1222165) and catalytic hydrogenation. For catalytic hydrogenation, a catalyst such as palladium on carbon (Pd/C) is typically used in the presence of hydrogen gas. googleapis.com The choice of reducing agent and reaction conditions can be tailored to achieve high yields and selectivity. For example, the reduction of related nitroaromatic compounds to their corresponding anilines is often carried out using catalytic hydrogenation. googleapis.com

Table 2: Reducing Agents for the Formation of 1,3-Difluoro-2-aminobenzene

| Reducing Agent/Method | Catalyst/Solvent | Product |

| Sodium Borohydride | Methanol or ethanol | 1,3-Difluoro-2-aminobenzene |

| Catalytic Hydrogenation | Palladium on carbon (Pd/C) | 1,3-Difluoro-2-aminobenzene |

Role as an Intermediate in Nitro Compound Reduction Mechanisms

This compound can be synthesized through the partial reduction of its corresponding nitro compound, 1,3-difluoro-2-nitrobenzene. This transformation highlights the role of the nitroso compound as a key intermediate in the reduction pathway of nitroaromatics. The reduction of a nitro group to an amine proceeds through a series of intermediates, with the nitroso derivative being a crucial step.

For instance, the reduction of 1,3-difluoro-2-nitrobenzene using zinc dust in glacial acetic acid can be controlled to yield this compound. Careful monitoring and stoichiometric control are essential to prevent over-reduction to the corresponding aniline, 2,6-difluoroaniline. This stepwise reduction underscores the importance of nitroso compounds in understanding the mechanisms of nitro group transformations, which are fundamental in the synthesis of aromatic amines. In the context of drug synthesis, the reduction of a nitro group to an aniline is a common step, as seen in the synthesis of sutezolid, where a nitrobenzene (B124822) intermediate is reduced to an aniline. acs.org

Fluorine Atom Reactivity

The fluorine atoms in this compound significantly influence its reactivity, particularly in nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) at Fluorinated Positions

The aromatic ring of this compound is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitroso group and the fluorine atoms. This activation facilitates Nucleophilic Aromatic Substitution (SNAr) reactions, where a nucleophile replaces one of the fluorine atoms. The positions ortho and para to the activating nitroso group are particularly susceptible to substitution. magritek.comvulcanchem.com In the case of this compound, the fluorine atoms are at the ortho positions relative to the nitroso group.

Studies on analogous compounds, such as 2,4-difluoronitrobenzene (B147775), show that the fluorine atom ortho to the nitro group is typically more reactive than the one in the para position. vulcanchem.com This regioselectivity is attributed to the combined inductive and mesomeric effects of the nitro group, which preferentially reduce electron density at the ortho position, making it more electrophilic. magritek.comvulcanchem.com This principle is also observed in the SNAr reaction of 1,2-difluoro-4-nitrobenzene with morpholine, where the fluorine at the 4-position (para to the nitro group) is selectively substituted. magritek.com

Influence of Fluorine on Compound Reactivity and Transition State Stabilization

The high electronegativity of fluorine plays a dual role in SNAr reactions. It strongly withdraws electron density from the aromatic ring through the inductive effect, thereby activating the ring for nucleophilic attack. masterorganicchemistry.comcore.ac.uk This activation is a key factor in the reactivity of polyfluorinated aromatic compounds.

While the carbon-fluorine bond is very strong, its cleavage is not the rate-determining step in SNAr reactions. masterorganicchemistry.com The rate-limiting step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The electronegative fluorine atoms help to stabilize this intermediate by delocalizing the negative charge. mdpi.com This stabilization of the transition state lowers the activation energy of the reaction, thus increasing the reaction rate. masterorganicchemistry.com The order of reactivity for halogens in SNAr reactions is typically F > Cl > Br > I, which is counterintuitive based on bond strength but is explained by the dominance of the activation and stabilization effects of fluorine. masterorganicchemistry.com

C-F Activation in Cross-Coupling Reactions of Polyfluoronitrobenzene Derivatives

In addition to SNAr reactions, the fluorine atoms in polyfluoronitrobenzene derivatives can be activated in palladium-catalyzed cross-coupling reactions. worktribe.comresearchgate.net These reactions involve the oxidative addition of a palladium(0) catalyst into a C-F bond, a process that is typically challenging due to the strength of the C-F bond. However, in highly fluorinated nitrobenzenes, the electron-withdrawing nitro group facilitates this activation. researchgate.net

Dimerization and Self-Assembly Processes

A characteristic feature of aromatic C-nitroso compounds is their ability to undergo reversible dimerization.

Dimerization and Dissociation of Aromatic C-Nitroso Compounds

Aromatic nitroso compounds, including this compound, can exist in equilibrium between a monomeric form and a dimeric form, known as an azodioxy compound. researchgate.netsci-hub.senih.gov In the solid state, they often exist as the dimer, while in solution, an equilibrium between the monomer and dimer is established. researchgate.net These dimers can exist as cis (Z) or trans (E) isomers. researchgate.net

The monomeric form is typically colored (blue or green), whereas the dimer is often colorless or yellow. mdpi.comat.ua This color change allows for visual monitoring of the equilibrium. The dimerization process is influenced by several factors, including the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the fluorine atoms in this compound, tend to favor the formation of the dimer in the solid state. sci-hub.se This is because these groups reduce the electron density that the aromatic ring can donate to the nitroso group, which in turn favors the formation of the N-N bond in the dimer. sci-hub.se A study on 2,6-difluoronitrosobenzene confirmed that the presence of weakly electron-withdrawing fluorine substituents leads to the formation of the trans-azodioxy dimer. rsc.org The equilibrium can also be influenced by temperature, solvent polarity, and even light, which can induce the dissociation of the dimer back to the monomer. researchgate.netmdpi.commit.edu

Cross-Dimerization in Solution and Solid State

The ability of nitrosoarenes, including this compound, to form dimeric structures known as azodioxides is a key feature of their chemical behavior. This dimerization can occur between two identical molecules (homo-dimerization) or between two different nitrosoarene partners (cross-dimerization). The process of cross-dimerization has been investigated for various para- and meta-substituted nitrosobenzene (B162901) derivatives, revealing that the selectivity of this reaction is highly dependent on the reaction medium. mdpi.comirb.hr

In both solution and the solid state, the formation of heterodimers is governed by the electronic properties of the substituents on the aromatic ring. mdpi.com Nitrosoarenes with electron-withdrawing groups, such as the fluorine atoms in this compound, readily form dimers. at.ua This is because these substituents decrease the electron density on the aromatic ring that would otherwise be contributed to the nitroso group, thus enhancing its reactivity toward dimerization. at.uasci-hub.se Conversely, electron-donating groups tend to deactivate the nitroso function and hinder dimerization. at.ua

Studies on pairs of substituted nitrosobenzenes have shown that the selectivity for forming cross-dimers versus homo-dimers can differ significantly between the solution phase and the solid state. mdpi.comirb.hr This difference is attributed to the influence of the molecular arrangement within the crystal lattice in the solid phase. irb.hr For instance, p-nitronitrosobenzene has been observed to be non-selective, forming dimers with a wide variety of nitrosobenzene partners, while p-methoxynitrosobenzene is highly selective and often does not form dimers. irb.hr Given the electron-withdrawing nature of its fluorine substituents, this compound is expected to be a versatile partner in cross-dimerization reactions.

The general preference for simple nitrosoarenes is to exist as dimers in the solid state. sci-hub.se These dimers can exist as cis or trans isomers, with trans-dimers often being the favored form in the solid state, which then dissociate into the monomeric form upon dissolution. nih.gov

Formation of Self-Assembled Bilayers

Beyond simple dimerization in solution or bulk solid state, nitrosobenzene derivatives demonstrate a capacity for higher-order organization, particularly on surfaces. Research has shown that nitrosobenzene compounds can form self-assembled monolayers (SAMs) on gold (Au(111)) surfaces. mdpi.com

Building on this, these molecules can also dimerize at the surface to create ordered self-assembled bilayers (SABs). mdpi.com This process is thought to occur through interactions between the nitroso groups exposed at the interface of the initial monolayer and other nitrosobenzene molecules present in the solution. mdpi.com The resulting bilayers are also characterized by highly ordered, hexagonal structures. mdpi.com This phenomenon of self-organization is a fundamental area of interest for understanding how molecules arrange in the solid state. at.ua

Multicomponent Reactions and Cycloadditions

Hetero-Diels-Alder (HDA) Reactions with Unsaturated Systems

The hetero-Diels-Alder (HDA) reaction is a powerful tool in organic synthesis for creating heterocyclic compounds. beilstein-journals.org In this reaction, a nitroso compound acts as a heterodienophile, reacting with a conjugated diene to form a 1,2-oxazine ring system. beilstein-journals.org The reactivity of the nitrosoarene in these cycloadditions is highly dependent on its electronic properties.

The presence of electron-withdrawing substituents on the aromatic ring of the nitroso compound enhances its reactivity as a dienophile. at.ua Therefore, this compound, with its two electron-withdrawing fluorine atoms, is an excellent candidate for HDA reactions. These reactions are noted for their high regioselectivity, which can be influenced by steric effects and the specific substituents on both the diene and the dienophile. beilstein-journals.org For example, the reaction of nitrosobenzene with 3-dienyl-2-azetidinones provides 1,2-oxazine-substituted β-lactams with exclusive regioselectivity, a result attributed to steric factors. beilstein-journals.org

Reactions with Diazo Compounds and Allenic Esters

This compound can participate in versatile multicomponent reactions, including those with diazo compounds and allenic esters. A notable example is a three-component reaction involving a diazo compound, a nitrosoarene, and a terminal alkyne, catalyzed by copper(I). This [1+2+2] cycloaddition process yields highly substituted trifluoromethyl-dihydroisoxazoles under mild conditions. acs.orgencyclopedia.pub The proposed mechanism involves the formation of a copper carbene species, which is then trapped by the nitrosobenzene. acs.orgencyclopedia.pub

Similarly, an additive-free, three-component reaction has been developed between trifluorodiazoethane, nitrosobenzene, and allenic esters. researchgate.net These reactions provide efficient and direct synthetic routes to various heterocyclic compounds, such as pyrazoles, from allenoates. researchgate.net The reactivity of acceptor diazo compounds with allenoates can be catalyzed by triethylamine (B128534) (Et3N) to regioselectively produce pyrazole (B372694) derivatives. researchgate.net

The table below summarizes representative multicomponent reactions involving nitrosoarenes.

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| [1+2+2] Cycloaddition | Trifluoromethyl diazo compounds, Terminal alkynes, Nitrosoarenes | Copper(I) | Trifluoromethyl-substituted dihydroisoxazoles |

| [3+2] Cycloaddition | Allenoates, Acceptor diazo compounds | Et3N | Pyrazoles |

| Three-component reaction | Trifluorodiazoethane, Nitrosobenzene, Allenic esters | Additive-free | Heterocyclic compounds |

Cycloaddition with Gem-Difluoro-1,3-Dienes

A specific and efficient application of the HDA reaction involving nitrosoarenes is their cycloaddition with gem-difluoro-1,3-dienes. researchgate.net This catalyst-free reaction, known as a nitroso-Diels-Alder (NDA) reaction, provides a direct route to synthesizing 2H-1,2-oxazin-3(6H)-one derivatives. researchgate.netresearchgate.netsioc.ac.cn

The reaction proceeds under mild conditions with good to high yields and demonstrates good functional group tolerance. researchgate.netsioc.ac.cn This method has been successfully used for the de-aromatization of heterocyclic gem-difluoroalkenes. researchgate.net The resulting 2H-1,2-oxazin-3(6H)-one products can be further converted into other valuable structures, such as β-lactams, through base-promoted rearrangement. researchgate.netsioc.ac.cn The development of asymmetric versions of this cycloaddition, for instance, using silver catalysis with chiral phosphine (B1218219) ligands, has enabled the synthesis of enantioenriched gem-difluorinated heterocycles. acs.org

The table below details the key features of this cycloaddition reaction.

| Reaction Name | Dienophile | Diene | Conditions | Product Class |

| Nitroso-Diels-Alder (NDA) | Nitrosobenzene / this compound | gem-Difluoro-1,3-diene | Catalyst-free, Mild | 2H-1,2-Oxazin-3(6H)-one |

Synthesis of Diverse Fluorinated Organic Compounds

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, often enhancing metabolic stability and binding affinity in pharmaceuticals. this compound serves as a critical starting material for the synthesis of various fluorinated compounds, leveraging the existing fluorine atoms to build molecular complexity.

The electron-deficient nature of the aromatic ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the strategic replacement of the fluorine atoms with a wide array of nucleophiles, thereby introducing diverse functional groups into the aromatic system. The nitroso group itself is also a site for chemical modification; it can be oxidized to a nitro group (-NO₂) using agents like potassium permanganate or reduced to an amino group (-NH₂) with reagents such as sodium borohydride. These transformations provide access to a broader range of substituted difluorobenzene derivatives, which are valuable intermediates in their own right.

Table 1: Functional Group Transformations of this compound

| Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|

| Oxidation | Potassium Permanganate | Nitro (-NO₂) |

| Reduction | Sodium Borohydride | Amino (-NH₂) |

This table is generated based on reaction types described in the text.

The synthesis of derivatives from this compound benefits from pathways that exhibit high functional group tolerance, a crucial aspect in multi-step synthesis. rsc.org For instance, palladium-catalyzed cross-coupling reactions involving aryl compounds have been shown to tolerate a wide range of functional groups, including esters and hydroxyls, which is a desirable feature for creating complex molecules. rsc.org

One notable synthetic route to this compound itself involves the rearrangement of 1,3-difluoro-2-azidobenzene, a method noted for its high functional group tolerance. This tolerance allows for the presence of various substituents on the aromatic ring without interfering with the primary reaction, enabling the synthesis of a diverse library of derivatives. rsc.org The ability to perform these transformations on substrates with pre-existing functional groups is highly appealing in medicinal chemistry and materials science for late-stage functionalization. acs.org

Fluoroalkylation reactions are a direct method for introducing fluoroalkyl groups into organic substrates. scispace.comrsc.org While this compound is not a fluoroalkylating agent, it serves as a pre-fluorinated building block, fitting into a broader synthetic strategy for accessing complex organofluorine compounds. scispace.com The synthesis of fluorinated molecules often relies on either introducing fluorine late in the synthesis via nucleophilic or electrophilic fluorinating agents or by using building blocks that already contain fluorine. alfa-chemistry.com

This compound falls into the latter category. Its use circumvents the need for often harsh fluorination conditions on complex molecules. The fluorine atoms on the ring activate it for SNAr reactions, where a nucleophile replaces a leaving group (in this case, one of the fluorine atoms), a common strategy for forming C-F bonds or other bonds on a fluorinated ring. alfa-chemistry.com The difluoromethyl group (CF₂H), for example, is a valuable motif in medicinal chemistry as it can act as a hydrogen bond donor. rsc.org Syntheses targeting molecules with such groups can benefit from building blocks where the core aromatic structure is already appropriately fluorinated. rsc.org

Derivatization Pathways and Functional Group Tolerance

Precursor in Specialized Chemical Syntheses

Beyond its role in general fluorinated compound synthesis, this compound is a key precursor in specialized areas of chemistry that leverage its unique reactivity.

This compound is a crucial building block for a class of advanced photoswitches known as tetra-ortho-fluoro-azobenzenes. acs.org These molecules are synthesized via a Baeyer-Mills coupling reaction between this compound and a substituted aniline. chemrxiv.orgresearchgate.net The resulting azobenzenes are central to the field of photopharmacology, which uses light to control the activity of drugs with high spatial and temporal precision. mdpi.comrsc.org

The key advantage of tetra-ortho-fluoro-azobenzenes is that their isomerization between the trans and cis states can be controlled using visible light (e.g., green and blue light) instead of UV light, which can be damaging to biological systems. acs.orgchemrxiv.orgresearchgate.net The ortho-fluorine atoms cause a red-shift in the molecule's absorption spectrum and lead to a significant separation of the n→π* absorption bands of the two isomers. chemrxiv.orgresearchgate.net Furthermore, these azobenzenes exhibit excellent stability of the metastable cis isomer, with thermal half-lives that can extend to many days, allowing for sustained biological effects after photoactivation. acs.orgchemrxiv.org

Table 2: Photochemical Properties of a Tetra-ortho-fluoro-azobenzene Derivative

| Property | Value | Wavelength |

|---|---|---|

| Absorption Maximum (trans) | 319-330 nm | 430 nm |

| Absorption Maximum (cis) | ~430 nm | 530 nm |

| Photostationary State (trans) | 89% | 430 nm |

| Photostationary State (cis) | 94% | 530 nm |

Data synthesized from studies on various tetra-ortho-fluoro-azobenzene derivatives. acs.org

The nitroso group (-N=O) in this compound is capable of coordinating to transition metal centers. This allows the molecule to act as a ligand in the formation of metal complexes. Organic nitroso compounds can bind to metals in several modes, most commonly as monodentate N-bonded ligands, but O-bonded and bridging modes are also known. wikipedia.org The formation of such complexes can be achieved by reacting a preformed organic nitroso compound with a suitable metal precursor. wikipedia.org The presence of the two fluorine atoms on the aromatic ring influences the electronic properties of the ligand, which in turn can modulate the characteristics of the resulting transition metal complex.

Dye Chemistry: Precursor for Azo Dyes and Pigments

This compound serves as a valuable precursor in the synthesis of fluorinated azo dyes and pigments. The nitroso group (–NO) is a key functional group that can be readily converted into an azo group (–N=N–), which forms the chromophore responsible for the color in these compounds. Azo dyes are a significant class of colorants, and incorporating fluorine atoms can enhance properties such as thermal stability, lightfastness, and color intensity. nih.gov

The synthesis of azo dyes from nitroso compounds is a well-established method in industrial organic chemistry. nih.gov The general process involves the condensation of a nitroso compound with a primary aromatic amine. For instance, this compound can be reacted with an aniline derivative to form an unsymmetrical azo compound. A specific example is the synthesis of methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate. In this reaction, this compound is condensed with methyl 3-amino-4-bromobenzoate in glacial acetic acid. The reaction is heated for several days to yield the target ortho-fluoroazobenzene dye. nsf.gov This direct condensation provides a straightforward route to complex azo structures where the fluorine atoms are positioned ortho to the azo linkage, influencing the electronic properties and conformation of the dye molecule.

Synthesis of Fluorinated Amide Derivatives via N-Perfluoroalkylation–Defluorination Pathways

A sophisticated application of nitrosoarenes, including this compound, is in the one-pot synthesis of fluorinated amide derivatives. acs.org This method proceeds through a radical N-perfluoroalkylation of the nitrosoarene, which generates a labile N-perfluoroalkylated hydroxylamine (B1172632) intermediate. acs.orgresearchgate.net While these intermediates are often too unstable to be isolated, they serve as versatile synthons that can undergo a controlled oxy- or thio-defluorination to produce a variety of valuable compounds. acs.org

N-Perfluoroalkylation : The nitrosoarene reacts with a perfluoroalkanesulfinate, such as the Langlois reagent (sodium triflinate, CF₃SO₂Na), to form the N-perfluoroalkylated hydroxylamine. acs.orgdiva-portal.org

Defluorination/Functionalization : By adding specific reagents, the unstable hydroxylamine intermediate is converted into the final product. For example:

Adding zinc powder and hydrochloric acid in acetic acid reduces the intermediate to yield perfluoroalkyl amides. diva-portal.org

Using sodium acetate (B1210297) as a promoter leads to O-acyl hydroxamic acids. acs.org

Treatment with potassium thioacetate (B1230152) (KSAc) results in the formation of perfluoroalkylated thioamides. acs.org

This pathway is notable for its efficiency and tolerance of various functional groups on the aromatic ring. Halogen substituents are generally well-tolerated, and the reaction works for both electron-rich and electron-poor arenes. acs.org The table below details the synthesis of various amide derivatives from different nitrosoarenes using this one-pot N-perfluoroalkylation–oxydefluorination method.

| Entry | Nitrosoarene Substituent | Product | Yield (%) |

|---|---|---|---|

| 1 | H | N-(perfluoroethyl)benzamide | 55 |

| 2 | 2-Me | N-(perfluoroethyl)-2-methylbenzamide | 70 |

| 3 | 2,6-di-Me | N-(perfluoroethyl)-2,6-dimethylbenzamide | 42 |

| 4 | 2-OMe | N-(perfluoroethyl)-2-methoxybenzamide | 53 |

| 5 | 2-Cl | 2-chloro-N-(perfluoroethyl)benzamide | 70 |

| 6 | 4-OMe | N-(perfluoroethyl)-4-methoxybenzamide | 60 |

| 7 | 4-CO₂Me | Methyl 4-(N-(perfluoroethyl)carbamoyl)benzoate | 61 |

Data sourced from a study on N-perfluoroalkylation–defluorination pathways, which used various substituted nitrosobenzenes to produce amide derivatives. acs.org

Building Block for Halogenated Aromatic Motifs

This compound is a key building block for introducing halogenated aromatic motifs into more complex molecules, particularly in the fields of medicinal and agricultural chemistry. The presence of two fluorine atoms on the benzene (B151609) ring activates it towards nucleophilic aromatic substitution (SNAr) reactions, allowing for the replacement of one or both fluorine atoms with other functional groups.

The compound's utility stems from the combination of the reactive nitroso group and the replaceable fluorine atoms. The nitroso group can be reduced to an amine (–NH₂) or oxidized to a nitro group (–NO₂), providing further handles for synthetic transformations. The fluorine atoms, being highly electronegative, withdraw electron density from the aromatic ring, making the carbon atoms to which they are attached susceptible to attack by nucleophiles like amines, alkoxides, or thiolates. This reactivity allows for the construction of a wide array of substituted aromatic compounds that retain at least one fluorine atom, a feature known to enhance the metabolic stability and bioactivity of many pharmaceuticals.

Compared to other halogenated nitrobenzenes, such as 1-Bromo-2,4-difluoro-3-nitrobenzene, this compound offers a different reactivity pattern due to the nitroso functionality, expanding the toolbox for chemists designing novel fluorinated molecules.

Strategies for Incorporating Fluorine in Target Molecules

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal, agricultural, and materials science. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's physical, chemical, and biological characteristics, including its lipophilicity, metabolic stability, and binding affinity. beilstein-journals.org Consequently, a variety of synthetic strategies have been developed to incorporate fluorine and fluoroalkyl groups into target structures. These methods range from late-stage fluorination of complex molecules to the use of fluorinated building blocks in convergent syntheses. beilstein-journals.orgworktribe.com

Organocatalytic and Metal-Catalyzed Processes for Fluoro-organic Synthesis

Both metal-catalyzed and organocatalytic reactions have become powerful tools for the synthesis of fluorinated organic compounds, offering high levels of selectivity and efficiency. beilstein-journals.orgrsc.org

Metal-Catalyzed Processes: Transition metals such as palladium, copper, silver, and iron are widely used to catalyze the formation of C–F bonds and the introduction of fluoroalkyl groups. beilstein-journals.orgnih.gov These methods can be broadly categorized as:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are used to couple aryl halides or triflates with sources of fluorine or fluoroalkyl groups. For example, Pd-catalyzed difluoromethylation of aryl chlorides with TMSCF₂H has been reported. rsc.org

C–H Functionalization: A more atom-economical approach involves the direct activation and functionalization of C–H bonds. Transition-metal catalysts can direct the substitution of a hydrogen atom with a fluorine or fluoroalkyl group. acs.org For instance, the reactivity of C–H bonds ortho to fluorine substituents in fluoroarenes is enhanced, allowing for selective functionalization at that position. acs.org

Fluoroalkylation: Copper- and iron-catalyzed reactions are frequently employed to introduce groups like –CF₃ and –CF₂H. beilstein-journals.orgrsc.org Copper-mediated oxidative C–H difluoromethylation can selectively functionalize electron-deficient carbons in heterocyclic systems. rsc.org

Organocatalytic Processes: Organocatalysis uses small, metal-free organic molecules to catalyze chemical transformations. In fluoro-organic synthesis, organocatalysts, often based on proline or chiral amines, activate substrates towards attack by an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. beilstein-journals.orgresearchgate.net This strategy is particularly prominent in asymmetric synthesis, enabling the creation of chiral molecules containing fluorine. Key applications include:

Enantioselective α-Fluorination: Aldehydes and ketones can be enantioselectively fluorinated at the α-position using chiral organocatalysts, generating valuable building blocks with a fluorinated stereocenter. beilstein-journals.orgresearchgate.net

Cascade Reactions: Organocatalysis can initiate cascade reactions where a fluorination step is combined with other bond-forming events, rapidly building molecular complexity in a single pot. bohrium.com

These catalytic approaches provide versatile and increasingly sophisticated pathways for the precise incorporation of fluorine into diverse molecular architectures.

Diversity-Oriented Synthesis Approaches

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the efficient creation of large collections of structurally diverse small molecules for high-throughput screening and drug discovery. Unlike target-oriented synthesis (TOS), which follows a linear or convergent path to a single pre-defined molecule, DOS employs a divergent approach. cam.ac.uk A DOS pathway starts with a common molecular scaffold, which is then elaborated through various reaction pathways to generate a library of compounds with diverse skeletons, functional groups, and stereochemistry. cam.ac.uk

Fluorinated building blocks are exceptionally valuable in DOS. mdpi.comnih.gov The introduction of fluorine or fluoroalkyl groups can significantly expand the chemical space explored by a compound library. Multi-functional fluorinated building blocks are particularly sought after as they provide multiple reaction sites for divergent synthesis. worktribe.com

A molecule like this compound is an ideal candidate for a DOS workflow. Its key features include:

Appendage Diversity: The nitroso group can react with a wide range of partners (e.g., amines, activated methylenes) to generate different core structures.

Functional Group Diversity: The nitroso group can be reduced or oxidized, while the fluorine atoms can be substituted by various nucleophiles.

Scaffold Diversity: Reactions at different sites can lead to a variety of aromatic and heterocyclic scaffolds.

By strategically applying a sequence of reactions to this single building block, a library of diverse fluorinated molecules can be rapidly assembled, embodying the core principles of diversity-oriented synthesis. mdpi.comresearchgate.net

Conclusion

1,3-Difluoro-2-nitrosobenzene stands as a testament to the power of strategic molecular design in organic chemistry. The interplay between the reactive nitroso group and the modifying influence of the fluorine substituents creates a versatile building block with a rich and varied reactivity profile. Its utility in Diels-Alder reactions, nucleophilic aromatic substitution, and other transformations underscores its importance as an intermediate for the synthesis of complex, fluorinated organic molecules with potential applications in medicinal chemistry and materials science. Further exploration of the chemistry of this and related compounds will undoubtedly continue to provide new and innovative synthetic methodologies.

Mechanistic Investigations and Computational Studies

Reaction Mechanism Elucidation

The nitroso group (–NO) of 1,3-difluoro-2-nitrosobenzene is a key determinant of its chemical reactivity, rendering the molecule susceptible to a variety of transformations, particularly with nucleophiles. The high reactivity of the nitroso moiety stems from the electronegativity of the nitrogen and oxygen atoms and the nature of the N=O double bond. This group can engage in nucleophilic addition and substitution reactions. In these processes, the nitroso group can form covalent linkages with nucleophilic centers present in other molecules, such as proteins and enzymes, which can alter their structure and function.

The primary modes of reactivity for the nitroso group in a nucleophilic environment include:

Nucleophilic Addition: Nucleophiles can attack the nitrogen atom of the nitroso group. This is a common pathway in reactions with various nucleophilic species.

Reduction: The nitroso group is readily reduced to an amino group (–NH2). This transformation can be accomplished using common reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation.

Cycloaddition Reactions: Nitrosoarenes are known to act as dienophiles in Diels-Alder reactions and participate in ene reactions. baranlab.org For instance, computational studies on nitrosobenzene (B162901) show its ability to react with alkynes to form N-hydroxyindoles. nih.gov This reactivity highlights the potential for this compound to participate in complex cyclization cascades.

The electron-deficient nature of the aromatic ring in this compound, enhanced by the fluorine substituents, further influences the reactivity of the nitroso group. This electronic environment makes the compound a valuable intermediate in organic synthesis.

The two fluorine atoms at the C1 and C3 positions of this compound play a crucial role in modulating the compound's reactivity and directing the selectivity of its reactions. Their influence is primarily exerted through strong inductive electron-withdrawing effects (–I effect) and, to a lesser extent, a resonance electron-donating effect (+M effect).

Key influences of the fluorine substituents include:

Activation towards Nucleophilic Aromatic Substitution (SNAr): The potent inductive effect of the fluorine atoms withdraws electron density from the benzene (B151609) ring, making it more electrophilic and thus highly susceptible to attack by nucleophiles. masterorganicchemistry.com This activation is a hallmark of SNAr reactions, where electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org The presence of two fluorine atoms significantly enhances this effect compared to a singly substituted ring.

Directing Effects: In nucleophilic aromatic substitution, the positions of the electron-withdrawing groups relative to the leaving group are critical. While the nitroso group itself is not typically a leaving group in SNAr, the fluorine atoms are. Fluorine can act as a leaving group in SNAr reactions precisely because its high electronegativity activates the ring towards the rate-limiting nucleophilic attack. masterorganicchemistry.com Nucleophilic attack would be favored at the carbon atoms bearing the fluorine substituents.

Conversely, for electrophilic aromatic substitution, the strong –I effect of fluorine deactivates the ring. However, its +M effect can direct incoming electrophiles to the ortho and para positions. wikipedia.org In the case of this compound, the positions are already substituted, but this interplay of inductive and resonance effects is fundamental to the electronic character of the ring.

Detailed Pathways of Nitroso Group Reactivity in Nucleophilic Processes

Computational Chemistry Approaches

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the energetics and intermediates of reactions involving complex molecules like this compound. These computational methods allow for the detailed study of molecular structures, reaction pathways, and the stability of transient species that may be difficult to observe experimentally.

For related compounds, such as difluoronitrobenzene isomers, computational studies have been successfully used to determine thermochemical properties like enthalpies of formation. nih.govacs.org DFT methods, such as B3LYP, are frequently used to optimize the molecular geometries of reactants, products, and intermediates. chemsrc.comresearchgate.net For example, studies on the reaction of nitrosobenzene with alkynes have utilized the UB3LYP/6-31+G(d) level of theory to map out the minimum energy pathway and characterize the structures of intermediates and transition states. nih.gov

By calculating the energies of all species along a proposed reaction coordinate, a detailed energy profile can be constructed. This profile reveals the activation energies for each step and the relative stabilities of all intermediates, providing a quantitative understanding of the reaction's feasibility and kinetics. For this compound, such calculations can elucidate the precise influence of the fluorine and nitroso groups on the stability of intermediates in nucleophilic processes.

The theoretical modeling of transition states (TS) is a cornerstone of computational reaction mechanism analysis. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic barrier of a reaction. Computational methods like DFT are employed to locate and characterize these transient structures. researchgate.net

For reactions involving nitrosoarenes, modeling has been used to understand cycloadditions and other complex transformations. In the reaction between nitrosobenzene and phenylacetylene, the transition state structures for the initial, rate-limiting step were calculated, revealing a partial N-C bond length of 1.876 Å. nih.gov This level of structural detail is inaccessible through most experimental techniques. The calculations also showed that the activation energy for the reaction is significantly lowered by the presence of an electron-withdrawing group on the alkyne, which stabilizes the diradical character of the transition state. nih.gov

In the context of this compound, theoretical modeling can be applied to:

Determine the geometry of transition states in nucleophilic attack on the aromatic ring or the nitroso group.

Calculate the activation energy (ΔG‡) for different potential reaction pathways.

Explain the regioselectivity observed in reactions by comparing the energies of competing transition states.

Quantify the stabilizing effect of the fluorine substituents on the transition state structure, confirming their role in enhancing reactivity.

Table 1: Example of Calculated Activation Energies for Related Nitrosoarene Reactions

| Reactants | Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Nitrosobenzene + Acetylene | Cycloaddition | (U)B3LYP/6-31+G(d) | 19.1 | nih.gov |

| Nitrosobenzene + Phenylacetylene | Cycloaddition | (U)B3LYP/6-31+G(d) | 15.8 | nih.gov |

| Nitrosobenzene + Propynal | Cycloaddition | (U)B3LYP/6-31+G(d) | 13.0 | nih.gov |

Computational thermodynamics provides essential data on the stability of molecules. A combined experimental and computational thermochemical study was performed on three difluoronitrobenzene isomers: 2,4-difluoronitrobenzene (B147775) (2,4-DFNB), 2,5-difluoronitrobenzene (B1216864) (2,5-DFNB), and 3,4-difluoronitrobenzene (B149031) (3,4-DFNB). nih.gov This research derived the standard molar enthalpies of formation in the gaseous phase through both rotating bomb combustion calorimetry and high-level ab initio quantum chemical calculations. nih.govacs.org

Table 2: Standard Molar Enthalpies of Formation in the Gaseous Phase (ΔfHm°(g)) for Difluoronitrobenzene Isomers at T = 298.15 K

| Compound | Experimental ΔfHm°(g) (kJ·mol⁻¹) |

|---|---|

| 2,4-Difluoronitrobenzene (2,4-DFNB) | -(296.3 ± 1.8) nih.govacs.org |

| 2,5-Difluoronitrobenzene (2,5-DFNB) | -(288.2 ± 2.1) nih.govacs.org |

| 3,4-Difluoronitrobenzene (3,4-DFNB) | -(302.4 ± 2.1) nih.govacs.org |

Data sourced from The Journal of Physical Chemistry B. nih.govacs.org

Analytical Methodologies for Characterization in Research Contexts

Spectroscopic Techniques for Structural Analysis

Spectroscopic methods are indispensable for elucidating the molecular architecture of "1,3-Difluoro-2-nitrosobenzene". By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the atomic-level structure of "this compound". Different nuclei within the molecule resonate at characteristic frequencies when placed in a strong magnetic field, providing detailed information about their chemical environment and connectivity.

¹H NMR: Proton NMR (¹H NMR) provides information about the hydrogen atoms in the molecule. For "this compound," the aromatic protons exhibit specific chemical shifts and coupling patterns that are influenced by the adjacent fluorine and nitroso groups. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons typically appear as multiplets in the downfield region of the spectrum.

¹³C NMR: Carbon-13 NMR (¹³C NMR) is used to determine the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the benzene (B151609) ring are influenced by the electronegative fluorine and nitroso substituents.

¹⁹F NMR: Fluorine-19 NMR (¹⁹F NMR) is particularly informative for fluorinated compounds like "this compound". It provides direct insight into the chemical environment of the fluorine atoms. amazonaws.com The presence of two fluorine atoms at the 1 and 3 positions results in characteristic signals, and their coupling with nearby protons can further confirm the substitution pattern on the aromatic ring. The analysis of ¹⁹F NMR spectra is a critical step in verifying the successful synthesis of this compound. chemrxiv.org

| Nucleus | Compound | Typical Chemical Shift (δ) Range (ppm) | Key Observations |

|---|---|---|---|

| ¹H | This compound | ~7.0-7.6 | Multiplets in the aromatic region, with coupling to ¹⁹F nuclei. |

| ¹⁹F | This compound | Varies | Signals are sensitive to the electronic effects of the nitroso group. |

| ¹H | 2,4-Difluoronitrobenzene (B147775) | ~7.0-8.2 | Complex multiplets due to F-H coupling. chemicalbook.com |

| ¹H | 2,5-Difluoronitrobenzene (B1216864) | ~7.3-7.8 | Distinct coupling patterns for each proton. chemicalbook.com |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in "this compound".

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the C-F, N=O, and aromatic C-H and C=C bonds. The stretching vibration of the nitroso (N=O) group is a particularly diagnostic feature. Aromatic nitro compounds typically exhibit a weak to medium intensity band for the in-plane deformation of the NO2 group. ijsr.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. The Raman spectrum can also reveal information about the vibrational modes of the molecule, often providing stronger signals for non-polar bonds. For related difluoronitrobenzene compounds, FT-Raman spectra have been used to identify C-H out-of-plane bending vibrations. ijsr.net

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| C-F Stretch | Aryl Fluoride | 1100-1400 |

| N=O Stretch | Nitroso | 1500-1620 |

| C=C Stretch | Aromatic Ring | 1400-1600 |

| C-H Stretch | Aromatic Ring | 3000-3100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for separating "this compound" from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like "this compound". In GC, the compound is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile gas phase and the stationary phase. GC can be coupled with various detectors, such as a mass spectrometer (GC-MS), to provide both quantitative and structural information. nih.gov For related nitroaromatic compounds, high-resolution gas chromatography (HRGC) with electron capture detection (ECD) has been utilized. cdc.gov The choice of column is critical, with DB-5 and DB-1701 columns being used for the separation of similar compounds. epa.gov

High-Performance Liquid Chromatography (HPLC) is another widely used chromatographic method for the analysis and purification of organic compounds. cdc.gov HPLC separates components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase under high pressure. For nitroaromatic compounds, reversed-phase HPLC with a UV detector is a common analytical approach. cdc.gov The method can be optimized by adjusting the mobile phase composition, flow rate, and column type to achieve efficient separation and accurate quantification of "this compound". nih.gov In some cases, HPLC has been used to analyze reaction mixtures in the synthesis of related difluoronitrobenzene compounds. google.com

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method |

|---|---|---|---|

| Gas Chromatography (GC) | DB-5, DB-1701 (capillary columns) | Helium, Nitrogen (carrier gas) | Mass Spectrometry (MS), Electron Capture Detector (ECD) cdc.govepa.gov |

| High-Performance Liquid Chromatography (HPLC) | C18 (reversed-phase) | Acetonitrile/Water, Methanol/Water | Ultraviolet (UV) Detector, Mass Spectrometry (MS) cdc.govnih.gov |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Fluoro-nitroso Compounds

The synthesis of fluoro-nitroso compounds like 1,3-difluoro-2-nitrosobenzene often relies on classical methods that can have limitations in terms of efficiency and substrate scope. Future research is poised to address these challenges through the development of more sophisticated and versatile synthetic strategies.

One promising approach is the refinement of oxidation and reduction reactions. While the oxidation of aniline (B41778) derivatives and the partial reduction of nitro compounds are established routes, there is significant room for improvement. For instance, developing milder and more selective oxidizing agents than potassium permanganate (B83412) or hydrogen peroxide could lead to higher yields and purities. Similarly, optimizing reducing agents beyond sodium borohydride (B1222165) or catalytic hydrogenation could offer better control over the reduction of the nitroso group to an amino group.

A particularly innovative strategy involves the thermal or photolytic rearrangement of azide (B81097) precursors. For example, the synthesis of this compound can be achieved from 1,3-difluoro-2-nitrobenzene (B107855) by first converting it to 1-azido-3-fluoro-2-nitrobenzene (B6271124) with sodium azide, followed by a rearrangement that releases nitrogen gas. Further exploration of such rearrangement reactions could provide a powerful tool for accessing a wider range of fluoro-nitroso compounds.

The direct nitrosation of highly fluorinated aromatic precursors also presents an ongoing challenge. Traditional methods using nitrous acid often require careful temperature control to prevent side reactions. The development of novel nitrosating agents that are more stable and selective could significantly streamline the synthesis of these valuable compounds.

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The inherent reactivity of the nitroso group, characterized by its ambiphilic nature, suggests that many of its reaction pathways remain to be discovered. rsc.org The presence of fluorine atoms in this compound further modulates this reactivity, creating opportunities for novel chemical transformations.

Future research will likely focus on harnessing the unique reactivity of the nitroso group in cycloaddition reactions. nih.govworktribe.com While the hetero-Diels-Alder reaction of nitroso compounds is well-documented, the specific influence of fluorine substituents on the regioselectivity and stereoselectivity of these reactions warrants deeper investigation. worktribe.comresearchgate.net The development of catalytic systems for these cycloadditions could lead to highly efficient and enantioselective syntheses of complex heterocyclic molecules.

The radical chemistry of nitrosoarenes is another area ripe for exploration. researchgate.net While nitroso compounds are known to act as radical acceptors, their potential as radical precursors is a more recent area of interest. researchgate.net Investigating the photolytic or thermally induced homolysis of the C-NO bond in this compound could unveil new pathways for C-C and C-heteroatom bond formation.

Furthermore, the ability of the nitroso group to act as a directing group in C-H functionalization reactions is a powerful tool in organic synthesis. researchgate.net Research into the metal-catalyzed ortho-functionalization of this compound could enable the direct introduction of various functional groups, providing a streamlined approach to highly substituted aromatic compounds. researchgate.net

Expansion of Applications in Advanced Organic and Materials Chemistry

The unique electronic and structural properties of this compound and related compounds make them attractive building blocks for advanced materials. The incorporation of fluorinated nitroso moieties into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. nih.gov

In the realm of materials science, the development of novel fluorinated polymers is a key area of interest. Fluoropolymers are known for their exceptional properties, and the introduction of nitroso groups could provide reactive handles for cross-linking or further functionalization. nih.govdtic.mil For instance, the synthesis of copolymers and terpolymers containing functionalized nitroso monomers could lead to new elastomers with enhanced properties. dtic.milallenpress.com

The application of fluoro-nitroso compounds in the synthesis of liquid crystals and other materials with specific electronic or optical properties is another promising avenue. echemi.com The strong dipole moment and polarizability of the nitroso group, combined with the electron-withdrawing nature of fluorine, can be leveraged to design molecules with tailored mesomorphic and photophysical properties.

Furthermore, the use of this compound as a precursor in the synthesis of photoresponsive materials holds significant potential. For example, it can be used to synthesize azobenzene (B91143) derivatives that are key components of light-switchable systems.

Synergistic Approaches Combining Experimental and Theoretical Studies for Mechanistic Insights

A deep understanding of the reaction mechanisms governing the chemistry of fluoro-nitroso compounds is crucial for the rational design of new synthetic methods and applications. The combination of experimental and computational approaches provides a powerful strategy for elucidating these mechanisms. rsc.org

Computational chemistry, particularly density functional theory (DFT), can be used to model reaction pathways, calculate activation barriers, and predict the stability of intermediates and transition states. nih.govworktribe.comsrce.hr This information can guide the design of experiments and help to rationalize observed reactivity and selectivity. For instance, computational studies have been instrumental in understanding the mechanism of nitrosoarene-alkyne cycloadditions and the factors influencing the stereochemical outcome of nitroso-ene reactions. nih.govchemistryworld.com

Experimental techniques such as kinetic studies, isotope labeling, and spectroscopic analysis provide crucial data to validate and refine computational models. nih.gov The synergistic interplay between theory and experiment can lead to a much deeper and more nuanced understanding of complex reaction mechanisms than either approach could achieve alone. rsc.orguni-muenster.de

Future research in this area will likely involve the use of increasingly sophisticated computational methods to model the subtle electronic and steric effects of fluorine substituents on the reactivity of the nitroso group. srce.hr These theoretical insights, coupled with carefully designed experiments, will be essential for unlocking the full potential of this compound and other fluoro-nitroso compounds in organic synthesis and materials science.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,3-difluoro-2-nitrosobenzene, and how do reaction conditions affect yield?

- Methodology : The compound is synthesized via nitrosation of substituted anilines or reduction of nitro precursors. For example, nitrosation of 1,3-difluoroaniline derivatives using nitrous acid (HNO₂) under acidic conditions (e.g., HCl) at 0–5°C yields the nitroso product. describes a high-yield (>95%) synthesis starting from a nitro precursor, isolated as a light-green solid after purification by recrystallization. Key parameters include temperature control (<50°C to prevent dimerization) and solvent choice (e.g., acetic acid for solubility). Reaction progress is monitored via TLC or HPLC .

Q. What safety protocols are critical when handling this compound?

- Methodology : Strict adherence to GHS guidelines is required. Use PPE (gloves, goggles, lab coats) and operate in a fume hood. The compound is toxic upon inhalation or skin contact; immediate decontamination with water or saline is essential ( ). Storage should be in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns due to potential reactivity .

Q. How can spectroscopic techniques (NMR, IR) characterize this compound?

- Methodology :

- ¹H NMR (CDCl₃): Peaks at δ 7.68–7.58 (m, 1H, aromatic) and δ 7.12 (t, J = 8.6 Hz, 2H, ortho-fluorine coupling) confirm substitution patterns .

- ¹⁹F NMR : A singlet at δ −130.24 ppm indicates symmetry in fluorine environments .

- FTIR : Bands at 1607 cm⁻¹ (C=C), 1474 cm⁻¹ (N=O), and 416 cm⁻¹ (C–F) validate functional groups .

Advanced Research Questions

Q. How does this compound participate in photoresponsive ligand synthesis?

- Methodology : The compound serves as a nitroso precursor in Baeyer-Mills reactions to synthesize azobenzene derivatives (e.g., visible-light-switchable muscarinic ligands). In , it reacts with anilines under gentle heating (50°C, 16 hours) in acetic acid. Post-reaction purification via column chromatography (SiO₂; DCM/MeOH 95:5) and recrystallization achieves >95% purity. Photoisomerization (trans↔cis) is monitored by UV-Vis spectroscopy at λmax ≈ 350 nm .

Q. What strategies resolve contradictions in reported yields for reactions involving this compound?

- Methodology : Discrepancies (e.g., 20% vs. >95% yields) arise from divergent reaction pathways (e.g., nitrosation vs. reduction) or purification methods. Computational tools (e.g., DFT calculations) model competing reaction mechanisms, while LC-MS identifies side products (e.g., dimers or nitro derivatives). Reproducibility requires strict control of stoichiometry (1.5 equiv. nitrosobenzene per aniline) and inert atmospheres to suppress oxidation .

Q. How can isomer separation and stability of this compound derivatives be optimized?

- Methodology : Nitroso compounds often exist as monomer-dimer equilibria. Low-temperature crystallization (e.g., pentane/DCM at −20°C) isolates monomers. Stability studies via DSC (melting point 109–111°C, ) and accelerated aging (40°C/75% RH) assess degradation kinetics. HPLC with chiral columns (e.g., Chiralpak IA) separates enantiomers, while NMR kinetics track dimerization rates .

Key Research Challenges

- Synthetic Scalability : High-yield routes require avoiding nitroso dimerization, which is sensitive to temperature and solvent polarity.

- Photostability : Azobenzene derivatives degrade under prolonged UV exposure; encapsulation (e.g., in liposomes) enhances stability .

- Toxicity Mitigation : Alternatives to acetic acid (e.g., ionic liquids) reduce corrosion risks while maintaining reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.